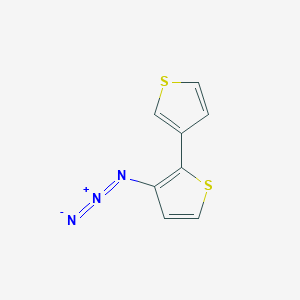
CID 71413775
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71413775” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds.
Preparation Methods
The preparation methods for CID 71413775 involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including condensation reactions, reduction reactions, and purification processes. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for synthesizing this compound often include controlled temperature, pressure, and pH levels. Specific reagents and catalysts are used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
CID 71413775 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions often involve specific temperatures, pressures, and reaction times.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and intermediates of this compound.
Scientific Research Applications
CID 71413775 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic processes.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In medicine, this compound can be investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: Industrial applications of this compound include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 71413775 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Receptors: this compound can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibit Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Signaling Pathways: this compound can modulate signaling pathways, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
CID 71413775 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
CID 91853967: This compound shares structural similarities with this compound but may have different chemical properties and biological activities.
CID 13035: Another similar compound, CID 13035, may exhibit different reactivity and applications compared to this compound.
Properties
CAS No. |
86666-89-9 |
|---|---|
Molecular Formula |
Au7In |
Molecular Weight |
1493.584 g/mol |
InChI |
InChI=1S/7Au.In |
InChI Key |
BNWNRUPNUZRIRU-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

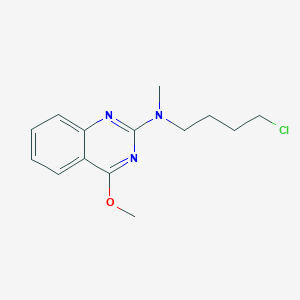
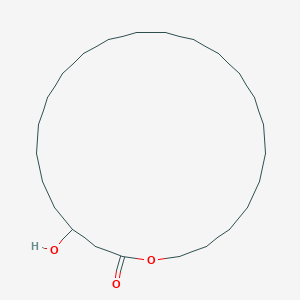
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


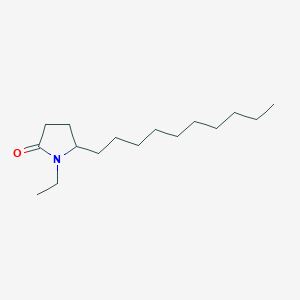
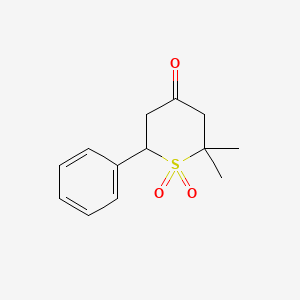
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
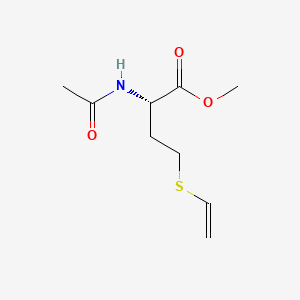
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
